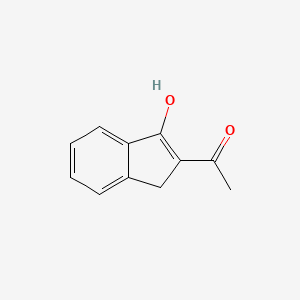

2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one

Description

Properties

CAS No. |

53394-96-0 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(3-hydroxy-1H-inden-2-yl)ethanone |

InChI |

InChI=1S/C11H10O2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-5,13H,6H2,1H3 |

InChI Key |

XLIRLJBQWGWIDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C1)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of indanone with an aldehyde in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2,3-dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one. For instance:

- In vitro Studies : Research published in reputable journals indicates that this compound exhibits potent growth inhibition in various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Mechanism of Action : It is thought to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Case Study : In animal models, treatment with this compound resulted in reduced inflammation markers, suggesting potential for treating chronic inflammatory diseases.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound:

- Cognitive Improvement : In studies involving models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation, making it a candidate for Alzheimer's disease therapy.

Synthetic Applications

The synthesis of this compound can be achieved through various methods:

| Synthesis Method | Description | Yield |

|---|---|---|

| Base-Catalyzed Reactions | Utilizes bases like potassium ethoxide or triethylamine to facilitate the reaction with diazo compounds. | Up to 75% |

| Oxidative Methods | Involves oxidizing agents such as N-hydroxyphthalimide to produce the desired compound from simpler precursors. | Varies between 50% - 80% |

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Material Science Applications

Beyond pharmaceuticals, this compound has potential applications in materials science:

- Electronics : The compound's electronic properties make it suitable for use in organic semiconductors and photovoltaic devices .

- Biosensing : Its ability to interact with biological molecules positions it as a candidate for biosensor development, particularly in detecting biomolecules associated with diseases.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Indanone Derivatives

1-Indanone (C₉H₈O)

2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one

- Structure : Methoxybenzylidene substituent at C2.

- Geometry: Benzene ring twisted by 8.15° from the indanone plane. Enhanced conjugation due to the electron-donating methoxy group .

2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one

Comparison :

Substituted Indanones with Heteroatoms

2-(Pyrrolidin-1-ylmethylidene)-2,3-dihydro-1H-inden-1-one (CAS 62094-49-9)

- Structure : Pyrrolidinyl substituent at C2.

- Properties: PSA = 20.31, 0 hydrogen bond donors.

2-Benzyl-2,3-dihydro-1H-inden-1-one

Comparison :

Palladium-Catalyzed Hydration-Olefin Insertion

- Used for cis-2,3-disubstituted indanones. Yields up to 99% with complete diastereoselectivity. Applicable to hydroxyethylidene derivatives if alkyne precursors are available .

Comparison :

Electronic and Reactivity Profiles

- HOMO-LUMO Gaps: Substituted indanones exhibit gaps influenced by substituents. For example, (E)-2-((1H-indol-3-yl)methylene) derivatives show reduced gaps (≈3.5 eV), enhancing electrophilicity .

- Hydroxyethylidene Impact : The –OH group may lower the LUMO energy, increasing susceptibility to nucleophilic attack compared to methoxy or benzyl derivatives .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituent | Molecular Formula | HOMO-LUMO Gap (eV) | Biological Activity |

|---|---|---|---|---|

| 1-Indanone | None | C₉H₈O | 4.8 (calculated) | Precursor only |

| 2-(4-Methoxybenzylidene) derivative | 4-Methoxybenzylidene | C₁₇H₁₄O₂ | 4.2 | Not reported |

| 2-(Hydroxyethylidene) derivative | Hydroxyethylidene | C₁₁H₁₀O₂ | 3.8 (estimated) | Potential antimicrobial |

| 2-(Indolylmethylene) derivative | Indolylmethylene | C₁₈H₁₃NO | 3.5 | Antimicrobial, antifungal |

Biological Activity

2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one, a derivative of indanone, has garnered attention in recent years due to its diverse biological activities. This compound is structurally related to other indanone derivatives, which have been explored for various pharmacological applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis typically involves the condensation of 1-indanone derivatives with appropriate aldehydes or ketones under acidic conditions. Various synthetic routes have been documented, emphasizing the importance of substituent groups on the indanone core for enhancing biological activity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example:

- Cell Line Studies : The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). It showed IC50 values in the low micromolar range, indicating potent cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.23 |

| HL-60 | 0.06 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving tubulin polymerization inhibition .

Neuroprotective Effects

The compound also exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity. Inhibition of AChE is crucial for increasing acetylcholine levels in the brain, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated an IC50 value of 14.8 nM against AChE, highlighting its potential as a therapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has shown anti-inflammatory activity by modulating cytokine production and inhibiting NF-kB signaling pathways. This suggests a potential role in managing inflammatory diseases .

Study on Anticancer Potential

A study conducted by researchers evaluated a series of indanone derivatives for their antiproliferative effects on various cancer cell lines. Among these derivatives, this compound exhibited the most significant growth inhibition rates across several tested lines. The study concluded that structural modifications could enhance the compound's efficacy .

Neuroprotective Mechanism Investigation

Another research effort focused on understanding the neuroprotective mechanisms of this compound. Through in vitro assays using neuronal cell cultures exposed to oxidative stress, it was found that the compound significantly reduced cell death and oxidative damage markers .

Q & A

Q. What are the most effective synthetic routes for preparing 2,3-dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via multicomponent reactions involving substituted indanones and aldehydes. For example, refluxing 2,3-dihydro-1H-inden-1-one derivatives with aldehydes (e.g., 4-methylbenzaldehyde) in ethanol, followed by recrystallization from n-butanol, yields crystalline products with ~80% efficiency . Palladium-catalyzed hydration-olefin insertion cascades offer advanced alternatives, achieving up to 99% yield with complete diastereoselectivity under mild conditions . Optimization involves controlling temperature, solvent polarity, and catalyst loading to enhance regioselectivity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths, angles, and stereochemistry . For example, the title compound’s analogs exhibit C=O bond lengths of ~1.22 Å and dihedral angles <5° between fused rings .

- NMR spectroscopy (¹H, ¹³C) confirms substituent positioning, with aromatic protons resonating at δ 6.8–7.5 ppm and carbonyl carbons at ~200 ppm .

- FT-IR identifies key functional groups (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. How can researchers interpret contradictory spectral data, such as unexpected splitting in NMR signals?

Contradictions often arise from dynamic tautomerism or rotational barriers. For example, enol-keto tautomerism in hydroxyethylidene derivatives can split NMR peaks. Computational tools like Gaussian-03 (B3LYP/6-31G(d,p)) model tautomeric equilibria and predict chemical shifts . Solvent-dependent studies (e.g., DMSO vs. CDCl₃) and variable-temperature NMR help resolve ambiguities .

Advanced Research Questions

Q. What computational strategies are used to predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (FMOs), electronegativity (χ), and global electrophilicity (ω). For analogs:

Q. How is the compound’s biological activity evaluated, and what mechanistic insights exist?

Antimicrobial assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria involve disk diffusion or microbroth dilution. The compound’s activity (MIC: 8–16 µg/mL) stems from disrupting membrane integrity via hydrophobic interactions and π-stacking with microbial DNA . Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like DNA gyrase .

Q. What methodologies resolve diastereoselectivity challenges during synthesis?

Palladium-catalyzed cascades leverage internal nucleophiles (e.g., hydroxyl groups) to direct stereochemistry. For example, intramolecular Michael additions in Pd(II)-mediated reactions yield cis-2,3-disubstituted dihydroindenones with >99% diastereoselectivity . Solvent effects (e.g., ethanol vs. DMF) and chiral ligands further refine selectivity.

Q. How do crystallographic software tools (e.g., SHELX, ORTEP) improve structural refinement?

SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, critical for modeling disorder in hydroxyethylidene moieties . ORTEP-3 visualizes thermal ellipsoids and validates torsional angles (e.g., C9–C10–C11–O1 = 178.2°) . For twinned crystals, SHELXD’s dual-space algorithms resolve phase ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.